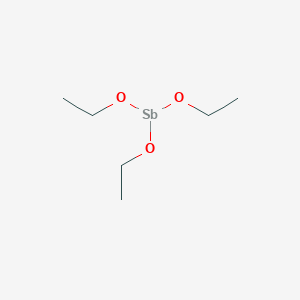
Antimony(III) ethoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimony(III) ethoxide, with the chemical formula Sb(OC2H5)3, is an organometallic compound of antimony. It is a colorless liquid that is sensitive to moisture and air. This compound is used in various applications, including as a precursor for antimony-containing materials and as a catalyst in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Antimony(III) ethoxide can be synthesized by reacting antimony trichloride with ethanol in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:
SbCl3+3C2H5ONa→Sb(OC2H5)3+3NaCl
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of antimony trichloride with ethanol under an inert atmosphere to prevent hydrolysis and oxidation. The reaction is typically carried out at elevated temperatures to ensure complete conversion .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form antimony(V) ethoxide.
Hydrolysis: In the presence of water, this compound hydrolyzes to form antimony(III) oxide and ethanol.
Substitution: It can participate in substitution reactions where the ethoxide groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Hydrolysis: Water or aqueous solutions.
Substitution: Various ligands such as halides or other alkoxides.
Major Products Formed:
Oxidation: Antimony(V) ethoxide.
Hydrolysis: Antimony(III) oxide and ethanol.
Substitution: Compounds with different ligands replacing the ethoxide groups.
Applications De Recherche Scientifique
Antimony(III) ethoxide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of antimony-containing materials and as a catalyst in organic reactions.
Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain types of cancer.
Industry: Utilized in the production of antimony-doped materials for electronic and optical applications.
Mécanisme D'action
The mechanism of action of antimony(III) ethoxide involves its ability to interact with various molecular targets. It can form complexes with biomolecules, influencing their structure and function. In biological systems, it has been shown to interfere with enzymes involved in metabolic pathways, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Antimony(V) ethoxide: Similar in structure but with antimony in the +5 oxidation state.
Germanium(IV) ethoxide: Another organometallic ethoxide with germanium instead of antimony.
Titanium(IV) ethoxide: Used in similar applications but with titanium as the central metal.
Uniqueness: Antimony(III) ethoxide is unique due to its specific reactivity and ability to form stable complexes with various ligands. Its applications in catalysis and material synthesis are distinct from those of its analogs, making it a valuable compound in both research and industrial settings .
Propriétés
Formule moléculaire |
C6H15O3Sb |
|---|---|
Poids moléculaire |
256.94 g/mol |
Nom IUPAC |
triethyl stiborite |
InChI |
InChI=1S/3C2H5O.Sb/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3 |
Clé InChI |
JGOJQVLHSPGMOC-UHFFFAOYSA-N |
SMILES canonique |
CCO[Sb](OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


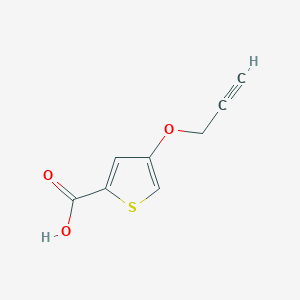


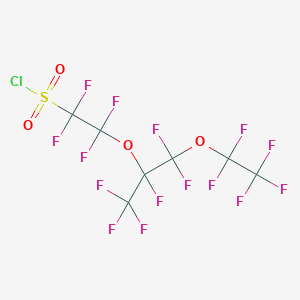
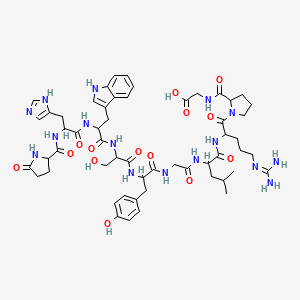
![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)




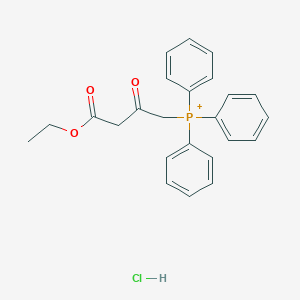
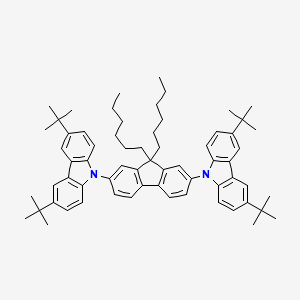

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B12062133.png)
